Iron(2+) diformate

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Iron(2+) diformate can be synthesized by reacting iron(II) salts with formic acid. One common method involves heating an iron compound, such as iron(II) sulfate, with formic acid in the presence of metal shavings. The reaction typically requires controlled heating to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar methods but on a larger scale. The process includes the careful control of reaction conditions, such as temperature and concentration, to optimize yield and purity. The use of continuous reactors and automated systems can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Table 1: Pressure-induced transformations of Fe(HCOO)₂

| Medium | Pressure (GPa) | Product | Fe Oxidation State | References |

|---|---|---|---|---|

| Oil | 1.40 | γ-phase Fe-formate | II/III | |

| Glycerol | 1.40 | DmaFe²⁺For₃ + amorphous Fe-formate | II | |

| Methanol | 1.15 | Dma₃Fe²⁺₃Fe³⁺For₁₂·CO₂ | II/III |

Oxidation by H₂O₂ and O₂

Fe(HCOO)₂ participates in Fenton-like reactions, generating hydroxyl radicals (HO- ):

Kinetic studies show slower oxidation rates for Fe²⁺-formate complexes compared to EDTA/DTPA analogs due to steric hindrance and ligand stability .

Reduction Pathways

Under reducing conditions (e.g., high pressure in glycerol), Fe³⁺ in mixed-valence frameworks is reduced to Fe²⁺, accompanied by ligand radical formation :

Reaction with Hydroxide Ions

Fe(HCOO)₂ precipitates as iron(II) hydroxide in basic media :

Carbonate Interaction

With carbonate ions, Fe²⁺ forms insoluble iron(II) carbonate :

Catalytic and Environmental Roles

Fe(HCOO)₂ acts as a precursor in heterogeneous catalysis:

-

Organic Oxidation : Degrades formate and H₂O₂ at mineral surfaces (e.g., ferrihydrite), with HO- generation localized near the catalyst interface .

-

Spin-State Switching : Pressure-induced transitions between high-spin (HS) and low-spin (LS) Fe²⁺ states alter magnetic properties .

Table 2: Catalytic performance of Fe(HCOO)₂-derived systems

| Substrate | Catalyst | Rate Constant (M⁻¹s⁻¹) | Conditions | References |

|---|---|---|---|---|

| Formate | Ferrihydrite-Fe | pH 4.0, 25°C | ||

| H₂O₂ | Fe-formate framework | 1.15 GPa, methanol |

Stability and Reversibility

Fe(HCOO)₂ frameworks exhibit reversible phase transitions:

Wissenschaftliche Forschungsanwendungen

Iron(2+) diformate has several applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of other iron compounds and as a catalyst in organic reactions.

Biology: this compound can be used in studies related to iron metabolism and its role in biological systems.

Industry: The compound is used in processes such as wastewater treatment and as a reducing agent in various industrial applications

Wirkmechanismus

The mechanism of action of iron(2+) diformate involves its ability to donate or accept electrons, making it a versatile redox agent. In biological systems, it can participate in electron transfer reactions, influencing processes such as respiration and photosynthesis. The compound’s molecular targets include enzymes and proteins that require iron as a cofactor .

Vergleich Mit ähnlichen Verbindungen

Iron(II) oxalate (FeC₂O₄): Similar in structure but contains oxalate ions instead of formate.

Iron(II) acetate (Fe(C₂H₃O₂)₂): Contains acetate ions and is used in similar applications.

Iron(II) sulfate (FeSO₄): Commonly used as an iron supplement and in industrial processes.

Uniqueness: Iron(2+) diformate is unique due to its specific reactivity with formate ions, making it suitable for specialized applications where formate’s properties are advantageous. Its ability to participate in redox reactions and form stable complexes with various ligands sets it apart from other iron(II) compounds .

Biologische Aktivität

Iron(2+) diformate, a coordination compound of iron with formic acid, has garnered attention in various biological and environmental studies due to its unique properties and potential applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, interactions with biological systems, and relevant case studies.

Overview of this compound

Iron is an essential micronutrient for many organisms, playing a critical role in various biochemical processes. This compound, as a soluble form of iron, is particularly relevant in contexts where iron bioavailability is crucial. The compound can participate in redox reactions and is involved in both assimilatory and dissimilatory pathways in microbial metabolism.

Mechanisms of Biological Activity

1. Iron Assimilation:

this compound can be utilized by microorganisms through ferric reductases, which convert ferric iron (Fe³⁺) into the more soluble ferrous form (Fe²⁺). This process is vital for organisms that require iron for enzymatic functions. Studies have shown that assimilatory ferric reductases are present across various species, facilitating iron uptake and incorporation into cellular components such as hemoglobin and enzymes involved in electron transport chains .

2. Microbial Interactions:

Research indicates that this compound influences microbial growth and metabolic pathways. For instance, the presence of ferrous ions can stimulate the growth of certain bacteria while inhibiting others depending on their metabolic needs and environmental conditions. Acidithiobacillus ferrooxidans, a model organism for studying iron oxidation, demonstrates how ferrous ions can impact microbial dynamics in acidic environments .

Case Studies

Case Study 1: Microbial Growth Inhibition

A study investigated the effects of D-galactose on the biooxidation of ferrous ions by Acidithiobacillus ferrooxidans. Results showed that low concentrations of D-galactose inhibited microbial growth; however, this inhibition was reversed at higher cell concentrations, indicating a complex interaction between microbial metabolism and iron availability .

Case Study 2: Ferric Reductase Activity

Research on various bacterial strains has highlighted the role of ferric reductases in facilitating iron uptake from different sources. These enzymes enable the reduction of Fe³⁺ to Fe²⁺, which is essential for survival in environments where iron is scarce. The effectiveness of these pathways varies among species, reflecting evolutionary adaptations to specific ecological niches .

Data Table: Biological Effects of this compound

Eigenschaften

IUPAC Name |

iron(2+);diformate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O2.Fe/c2*2-1-3;/h2*1H,(H,2,3);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQQAOTNUALRVTE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

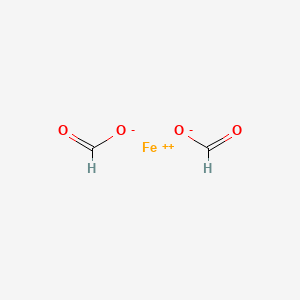

C(=O)[O-].C(=O)[O-].[Fe+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2FeO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50184546 | |

| Record name | Iron(2+) diformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3047-59-4 | |

| Record name | Iron(2+) diformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003047594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron(2+) diformate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50184546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron(2+) diformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.325 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.